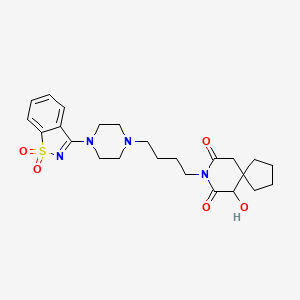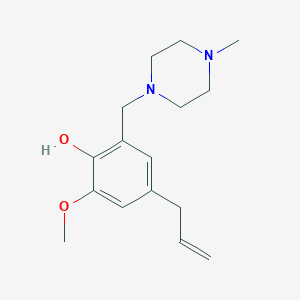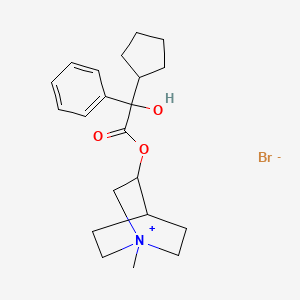
1-Amino-7-(bis(2-chloroethyl)amino)-1,2,3,4-tetrahydro-1-naphthoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a member of the cucurbituril family, which are macrocyclic molecules known for their ability to form stable complexes with a variety of guest molecules . These compounds are characterized by their barrel-shaped structure, which allows them to encapsulate other molecules, making them useful in a range of applications from drug delivery to environmental remediation .
Preparation Methods
The synthesis of CB 1723 typically involves the condensation of glycoluril with formaldehyde under acidic conditions. This reaction forms the macrocyclic structure characteristic of cucurbiturils. The process can be optimized by adjusting the reaction temperature, pH, and the molar ratios of the reactants . Industrial production methods often involve large-scale batch reactions, where the conditions are carefully controlled to maximize yield and purity .
Chemical Reactions Analysis
CB 1723 undergoes a variety of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride can be used to reduce CB 1723.
Substitution: Halogenation and alkylation reactions are typical, where halogens or alkyl groups replace hydrogen atoms on the compound
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
CB 1723 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which CB 1723 exerts its effects is primarily through its ability to form stable host-guest complexes. The molecular targets include a variety of small molecules and ions that can fit within its cavity. The pathways involved often relate to the stabilization and protection of these guest molecules, enhancing their functional properties .
Comparison with Similar Compounds
CB 1723 is unique among cucurbiturils due to its specific cavity size and binding properties. Similar compounds include other members of the cucurbituril family, such as:
- Cucurbit 6uril : Known for its smaller cavity size, making it suitable for smaller guest molecules .
- Cucurbit 7uril : Has a slightly larger cavity than CB 1723, allowing it to encapsulate larger molecules .
- Cucurbit 8uril : Features an even larger cavity, suitable for very large guest molecules or multiple smaller guests .
CB 1723 stands out due to its optimal cavity size for a wide range of applications, balancing between the smaller and larger cucurbiturils .
Properties
CAS No. |
5591-50-4 |
|---|---|
Molecular Formula |
C15H20Cl2N2O2 |
Molecular Weight |
331.2 g/mol |
IUPAC Name |
1-amino-7-[bis(2-chloroethyl)amino]-3,4-dihydro-2H-naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C15H20Cl2N2O2/c16-6-8-19(9-7-17)12-4-3-11-2-1-5-15(18,14(20)21)13(11)10-12/h3-4,10H,1-2,5-9,18H2,(H,20,21) |
InChI Key |
YZYCOKZOWIFJQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C=C2)N(CCCl)CCCl)C(C1)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzenesulfonamide, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-N,N-dimethyl-](/img/structure/B12789871.png)










